N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
Description
N-(2-{[(2-Bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a 2-bromophenyl group linked via a carbonyl-aminoethyl chain to the indole scaffold.
Properties
Molecular Formula |
C18H16BrN3O2 |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
N-[2-[(2-bromobenzoyl)amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H16BrN3O2/c19-14-7-3-2-6-13(14)17(23)20-9-10-21-18(24)16-11-12-5-1-4-8-15(12)22-16/h1-8,11,22H,9-10H2,(H,20,23)(H,21,24) |
InChI Key |
KZUJBEAVCWEPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzoyl chloride and 1H-indole-2-carboxylic acid.
Formation of Intermediate: The first step involves the reaction of 2-bromobenzoyl chloride with ethylenediamine to form an intermediate compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and reaction times. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Indole-2-carboxamide derivatives exhibit diverse biological activities depending on substituents. Below is a detailed comparison with structurally related compounds:
Key Findings
Halogen Effects :
- Bromine (as in the target compound) vs. chlorine (e.g., compound 5g ) or fluorine (5h ): Bromine’s larger atomic radius increases steric hindrance and electron-withdrawing effects, which may enhance target binding but reduce solubility. For example, compound 5f (4-bromo) showed a 65% yield and higher melting point (248–250°C) compared to 5h (4-fluoro, 60% yield, 238–240°C), suggesting bromine improves stability .
- Chlorinated derivatives (e.g., compound in ) are often used in photoaffinity labeling due to their balanced reactivity and stability .
Linker Modifications: Ethylamino vs. Piperazinyl linkers (as in ) enhance water solubility but may reduce membrane permeability due to increased polarity .
Pharmacological Profiles: Lipid-lowering activity: N-(Benzoylphenyl) derivatives (1–6) reduced plasma lipid levels in preclinical models, with substituents like methoxy groups enhancing efficacy .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , using coupling reactions between indole-2-carboxylates and aminobenzophenone derivatives. However, the bromophenyl group may require specialized bromination steps, as seen in .
Biological Activity
N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide, with the CAS number 951981-72-9, is a compound that has attracted attention due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of 386.2 g/mol. The structure includes an indole core, a bromophenyl group, and a carboxamide linkage, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 386.2 g/mol |
| CAS Number | 951981-72-9 |
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis.
Key Findings:
- Cell Line Studies: The compound has shown effective cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
- Mechanism of Action: It interacts with key molecular targets, potentially inhibiting enzymes involved in tumor growth and survival pathways.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models.
Research Insights:
- Cytokine Inhibition: this compound significantly decreased levels of TNF-alpha and IL-6 in stimulated macrophages.
- Potential Applications: These properties suggest potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its structural features:
- Indole Core Interaction: The indole moiety is known for its ability to interact with various receptors and enzymes, influencing cellular signaling pathways.
- Bromophenyl Group Influence: The presence of the bromine atom enhances binding affinity to molecular targets compared to other halogenated analogs.
- Carboxamide Linkage Role: This functional group stabilizes the overall structure and facilitates interactions with biological targets.
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Anticancer Activity: A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against different cancer cell lines and reported IC50 values indicating significant cytotoxicity.
Cell Line IC50 (µM) MCF-7 12.5 A549 15.0 HT-29 10.0 - Inflammation Model Study: Research conducted on LPS-stimulated macrophages highlighted a reduction in inflammatory markers upon treatment with the compound, suggesting a potential role in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
